3-苯基丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

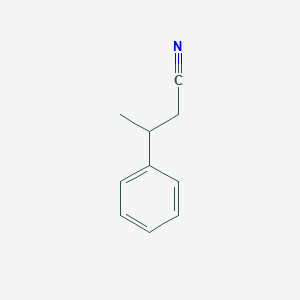

3-Phenylbutanenitrile is a chemical compound with the molecular formula C10H11N . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Phenylbutanenitrile consists of a phenyl group (a benzene ring) attached to a butanenitrile group. The InChI code for this compound is 1S/C10H11N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 .Physical And Chemical Properties Analysis

3-Phenylbutanenitrile is a liquid at room temperature . The molecular weight of this compound is 145.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用

化学性质和合成

3-苯基丁腈是一种化学化合物,在科学研究中有着广泛的应用。它在合成各种衍生物和配合物中发挥着重要作用,这一点值得注意。例如,与苯基丁腈密切相关的苯基哌嗪亚基是一种用途广泛的支架,用于药物化学。它最近已进入中枢神经系统疾病治疗的后期临床试验,证明了其类药性。通过适当取代分子骨架,这种支架还足够通用,可以产生许多其他治疗领域的新型先导物和原型 (Maia, Tesch, & Fraga, 2012)。

环境影响和处理

与 3-苯基丁腈共享苯基团的苯脲类除草剂的环境归趋一直是科学研究的重要课题。了解控制其环境归趋的非生物和生物过程至关重要。生物降解在农田土壤中这些除草剂的自然衰减中起着关键作用。在该领域微生物降解方面的进展,以及包括代谢途径、过程和控制生物降解的因素在内的纯培养物,对于环境可持续性至关重要 (Hussain et al., 2015)。

生物医学应用

肉桂酸衍生物在结构上可能与 3-苯基丁腈相关,由于其丰富的药用传统和作为抗癌剂的潜力,在医学研究中受到广泛关注。苯基丙烯酸官能团为苯环上的取代、α,β-不饱和处的加成和羧酸官能团的反应提供了反应位点,使这些衍生物在合成传统和最新的合成抗肿瘤剂方面具有价值。这凸显了 3-苯基丁腈衍生物在推进癌症治疗策略中的潜力 (De, Baltas, & Bedos-Belval, 2011)。

高分子科学

在高分子科学中,3-苯基丁腈可能有助于开发聚(3-羟基丁酸酯-共-3-羟基戊酸酯)(PHBV)等生物聚合物。尽管 PHBV 作为石油基塑料替代品具有广阔的前景,但低工艺生产率和高售价等挑战仍然存在。对底物和微生物的研究,以及基于综合方面的生产策略,对于提高 PHBV 的产量和降低成本至关重要。分析表明,优化工艺操作条件和底物-微生物组合对于有效的生物聚合物生产至关重要 (Policastro, Panico, & Fabbricino, 2021)。

安全和危害

3-Phenylbutanenitrile is associated with certain hazards. It can cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

未来方向

作用机制

Target of Action

3-Phenylbutanenitrile, a compound with the molecular formula C10H11N , primarily targets benzene rings in organic compounds . Benzene rings are especially stable due to their six pi electrons, which are delocalized in six p orbitals above and below the plane of the benzene ring . This stability allows the benzene ring to be retained during reactions .

Mode of Action

The interaction of 3-Phenylbutanenitrile with its targets involves a two-step mechanism known as electrophilic aromatic substitution .

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to undergo reactions while maintaining the aromaticity of the benzene ring .

Biochemical Pathways

It’s known that the compound can participate inMichael addition reactions with linear conjugated enynones . This reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon–carbon bond of starting enynones . These δ-diketones can serve as precursors for heterocycle synthesis .

Result of Action

The molecular and cellular effects of 3-Phenylbutanenitrile’s action largely depend on its interaction with benzene rings and its participation in Michael addition reactions. The compound’s ability to form substituted benzene rings can lead to the synthesis of various organic compounds . Moreover, its reaction with linear conjugated enynones can result in the formation of polyfunctional δ-diketones , which can serve as precursors for the synthesis of heterocyclic compounds .

Action Environment

The action, efficacy, and stability of 3-Phenylbutanenitrile can be influenced by various environmental factors. For instance, its reaction with linear conjugated enynones occurs in the presence of sodium methoxide as a base in methanol at room temperature . Changes in these conditions could potentially affect the outcome of the reaction.

生化分析

Biochemical Properties

It is known that the compound is part of the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 3-Phenylbutanenitrile vary with different dosages in animal models .

Metabolic Pathways

3-Phenylbutanenitrile is involved in the phenylpropanoid pathway This pathway is responsible for the biosynthesis of a wide range of organic compounds

属性

IUPAC Name |

3-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDOBSSRYFZPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2813493.png)

![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2813503.png)

![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)

![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)

![1-(2-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2813510.png)

![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)